molecular formula C17H11BrN2 B8429904 9-(6-Bromopyridin-2-yl)-9H-carbazole

9-(6-Bromopyridin-2-yl)-9H-carbazole

Cat. No.: B8429904
M. Wt: 323.2 g/mol
InChI Key: WZAJJFSKAYHLDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(6-Bromopyridin-2-yl)-9H-carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities . These properties make them valuable in various applications, including optoelectronics, organic light-emitting diodes (OLEDs), and photovoltaic devices.

Preparation Methods

The synthesis of 9-(6-Bromopyridin-2-yl)-9H-carbazole typically involves the functionalization of carbazole at the nitrogen position with a 6-bromo-2-pyridyl group. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . The reaction conditions often include the use of a palladium catalyst, a base like potassium carbonate, and a solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Chemical Reactions Analysis

9-(6-Bromopyridin-2-yl)-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carbazole-quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbazole derivatives.

    Substitution: The bromine atom in the 6-bromo-2-pyridyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Scientific Research Applications

9-(6-Bromopyridin-2-yl)-9H-carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(6-Bromopyridin-2-yl)-9H-carbazole is largely dependent on its application. In optoelectronic devices, its effectiveness is attributed to its ability to transport charge and its photochemical stability. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound interacts with cellular components to exert its effects .

Properties

Molecular Formula

C17H11BrN2

Molecular Weight

323.2 g/mol

IUPAC Name

9-(6-bromopyridin-2-yl)carbazole

InChI

InChI=1S/C17H11BrN2/c18-16-10-5-11-17(19-16)20-14-8-3-1-6-12(14)13-7-2-4-9-15(13)20/h1-11H

InChI Key

WZAJJFSKAYHLDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=CC=C4)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 1.0 g (0.0088 mol) of trans-1,2-cyclohexanediamine was added to a mixture of 14.2 g (0.060 mol) of 2,6-dibromopyridine, 5.0 g (0.036 mol) of carbazole, 0.17 g (0.0019 mol) of copper(I) iodide, 31.8 g (0.15 mol) of tripotassium phosphate, and 300 ml of dehydrated 1,4-dioxane at room temperature with stirring and the mixture was heated with stirring under reflux at 100° C. for 6 hours. The reaction solution was cooled to room temperature, the inorganic salts were filtered off, and the solvent was distilled off under reduced pressure. The residue was dissolved in 200 ml of dichloromethane and washed twice with 100 ml of distilled water. The organic layer was dried over anhydrous magnesium sulfate, the magnesium sulfate was filtered off, and the solvent was distilled off under reduced pressure. The residue thus obtained was purified by reslurrying in methanol with application of heat to yield 8.2 g of 9-(6-bromo-2-pyridyl)carbazole.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
tripotassium phosphate
Quantity
31.8 g
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
0.17 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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